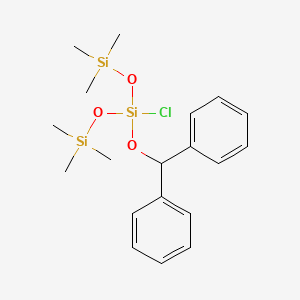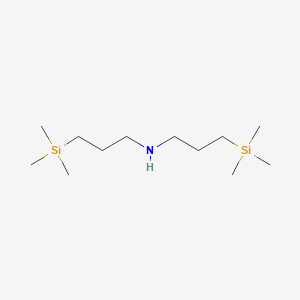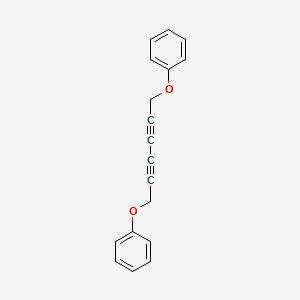
1,6-Diphenoxy-2,4-hexadiyne
Übersicht
Beschreibung
1,6-Diphenoxy-2,4-hexadiyne, also known as dimerized phenyl propargyl ether (DPPE), is a disubstituted diacetylene .
Synthesis Analysis
This compound is reported to be synthesized by the oxidative coupling of phenyl propargyl ether .Molecular Structure Analysis
The molecular formula of 1,6-Diphenoxy-2,4-hexadiyne is C18H14O2 . Its structural and spectroscopic properties have been analyzed using vibrational spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
While specific chemical reactions involving 1,6-Diphenoxy-2,4-hexadiyne are not detailed in the search results, it’s worth noting that its synthesis involves the oxidative coupling of phenyl propargyl ether .Physical And Chemical Properties Analysis
The molecular weight of 1,6-Diphenoxy-2,4-hexadiyne is 262.3 g/mol . It has a rotatable bond count of 5 and a topological polar surface area of 18.5 Ų .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Properties
Topochemical Polymerization : A study by Deschamps et al. (2010) examined several analogues of diacetylenes, including 1,6-diphenoxy-2,4-hexadiyne, for their thermal and photochemical solid-state polymerization reactivity. They found that diacetylenes can be polymerized, and this process is influenced by the molecular structure of the compounds, leading to materials with potential applications in organic electronics (Deschamps et al., 2010).
Electronic Spectra Analysis : Takabe et al. (1974) investigated the electronic absorption spectra of compounds like 2,4-hexadiyne-1,6-diol, providing insights into the electronic transitions of these molecules. This research is vital for understanding the optical properties of materials derived from such compounds (Takabe et al., 1974).
Ferroelectric Properties : Nemec and Dormann (1994) characterized the ferroelectric phase transition of a diacetylene derivative, 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne, using specific heat measurements. This highlights the potential of such compounds in ferroelectric materials and devices (Nemec & Dormann, 1994).
Chemical Reactivity and Synthesis
Reactivity with Transition Metals : Cabeza et al. (2000) studied the reactivity of 1,6-diphenoxy-2,4-hexadiyne with a ruthenium carbonyl cluster, demonstrating complex formation and potential applications in catalysis and organometallic chemistry (Cabeza et al., 2000).
Synthesis and Structural Analysis : Irngartinger and Skipinski (1999) synthesized and analyzed the structure of substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes, showing the versatility of diacetylenes in synthetic organic chemistry (Irngartinger & Skipinski, 1999).
Applications in Molecular Science
Absolute Configuration Determination : Toda and Mori (1988) developed a method to determine the absolute configuration of various compounds using 1,6-di(o-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol, indicating the role of diacetylenes in analytical chemistry (Toda & Mori, 1988).
Electrical Conductivity : Naito and Okamoto (1987) synthesized poly(2,4-hexadiyne)s with electron-withdrawing substituents at 1- and 6-positions, exploring their use as acceptors to form charge-transfer complexes and increase conductivity, relevant in electronic materials science (Naito & Okamoto, 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-phenoxyhexa-2,4-diynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diphenoxy-2,4-hexadiyne | |
CAS RN |
30980-37-1 | |
| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



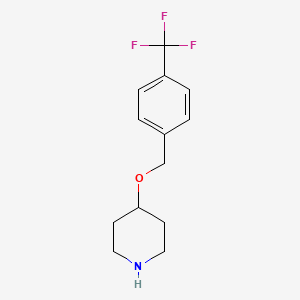
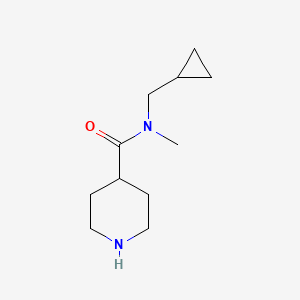
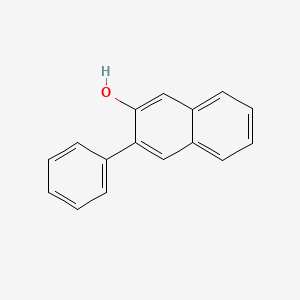
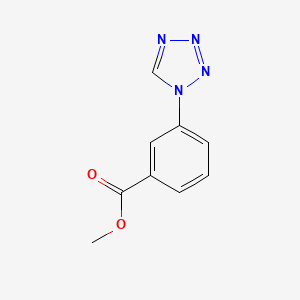
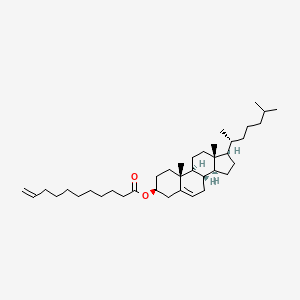
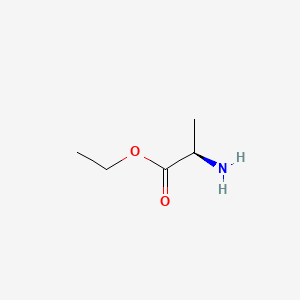
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
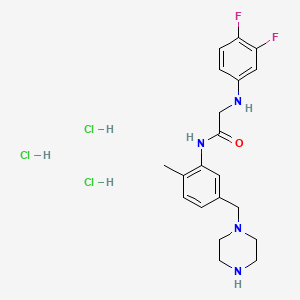


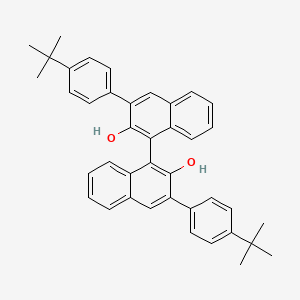
![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)
